molecular formula C14H20BNO4 B7956243 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Cat. No.: B7956243
M. Wt: 277.13 g/mol
InChI Key: MRRUUAOZYNANOF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate: is an organic compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate typically involves the reaction of 2-methyl-5-bromonicotinic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under inert atmosphere (nitrogen or argon) and at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but optimized for large-scale reactions. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl or vinyl halides.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding carboxylic acid and reduction to form the corresponding alcohol.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

  • Oxidation: this compound carboxylic acid.

  • Reduction: this compound alcohol.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: It is used in the study of biological systems, particularly in the development of bioconjugation techniques and the labeling of biomolecules.

Medicine: The compound is utilized in the synthesis of drug candidates and in medicinal chemistry research to develop new therapeutic agents.

Industry: It finds applications in the production of materials, such as polymers and electronic devices, where precise molecular construction is required.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or styrene product.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

  • Transmetalation and Reductive Elimination: These are the key steps in the mechanism, where the boronic acid derivative is converted into the final product through a series of well-defined steps.

Comparison with Similar Compounds

  • Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate: This compound is structurally similar but has a methoxy group instead of a methyl group.

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Another boronic acid derivative with a pyrimidine ring instead of a pyridine ring.

Uniqueness: Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is unique in its ability to participate in cross-coupling reactions with high efficiency and selectivity, making it a valuable reagent in organic synthesis.

Biological Activity

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a compound that belongs to the class of boronic esters. This compound has garnered attention due to its potential applications in medicinal chemistry and agricultural sciences. Its unique structure, featuring a dioxaborolane moiety, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • CAS Number : 1025718-91-5
  • Molecular Formula : C15H21BNO4
  • Molar Mass : 291.15 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules relevant to drug development.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of boronic acids possess the ability to inhibit bacterial growth by disrupting their cell wall synthesis mechanisms.

Plant Growth Promotion

In agricultural applications, boronic esters have been shown to enhance plant growth by modulating hormonal pathways. For instance, compounds with similar structures have been reported to promote root elongation and increase biomass in various plant species . The mechanism often involves the alteration of auxin signaling pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of boronic acid derivatives against various pathogens. The study found that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.25 µg/mL against Gram-positive bacteria.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.25Staphylococcus aureus
Compound B0.50Escherichia coli

Case Study 2: Plant Growth Enhancement

In a controlled experiment assessing plant growth responses to boronic esters, it was observed that application of this compound led to a 30% increase in root length and a 25% increase in leaf area compared to untreated controls .

TreatmentRoot Length (cm)Leaf Area (cm²)
Control1015
Treated1318.75

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound for various applications:

  • Synthesis Optimization : Researchers have developed methodologies for synthesizing this compound with high purity (>97%) using palladium-catalyzed reactions under inert conditions .
  • Application in Drug Discovery : The compound's ability to form stable complexes with biological targets has made it a candidate for further investigation in drug discovery efforts aimed at developing new antibiotics and growth regulators .

Properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-9-11(12(17)18-6)7-10(8-16-9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRUUAOZYNANOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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